molecular formula C18H22N4O4S B2627538 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1105245-54-2

8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2627538
CAS No.: 1105245-54-2
M. Wt: 390.46
InChI Key: BFFDGCZRVOCTHA-UHFFFAOYSA-N
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Description

8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with hydroxypropylthio, methyl, and phenoxypropyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with 3-hydroxypropylthiol to introduce the hydroxypropylthio group.

    Alkylation: The intermediate product is then alkylated with 3-phenoxypropyl bromide to attach the phenoxypropyl group.

    Methylation: Finally, the compound is methylated at the 3-position using a suitable methylating agent, such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenoxypropyl group to a phenylpropyl group.

    Substitution: The purine core can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alkyl halides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Modified alkyl groups.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The hydroxypropylthio and phenoxypropyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the phenoxypropyl group.

    3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione: Lacks the hydroxypropylthio group.

    8-((3-hydroxypropyl)thio)-1H-purine-2,6(3H,7H)-dione: Lacks both the methyl and phenoxypropyl groups.

Uniqueness

The unique combination of hydroxypropylthio, methyl, and phenoxypropyl groups in 8-((3-hydroxypropyl)thio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione imparts distinct chemical and biological properties

Properties

IUPAC Name

8-(3-hydroxypropylsulfanyl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-21-15-14(16(24)20-17(21)25)22(18(19-15)27-12-6-10-23)9-5-11-26-13-7-3-2-4-8-13/h2-4,7-8,23H,5-6,9-12H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFDGCZRVOCTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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